molecular formula C9H8N2OS B1400936 [4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanol CAS No. 1340574-52-8

[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanol

Cat. No.: B1400936
CAS No.: 1340574-52-8
M. Wt: 192.24 g/mol
InChI Key: HRRZIYSZZKAVOA-UHFFFAOYSA-N
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Description

[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanol is a heterocyclic compound that features a pyridine ring fused with a thiazole ring, and a methanol group attached to the thiazole ring

Biochemical Analysis

Biochemical Properties

[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, antifungal, and antitumor activities . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates, and can inhibit or activate these enzymes depending on the context . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing downstream effects .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cell and the specific context. In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by interfering with cell signaling pathways such as the PI3K/Akt and MAPK pathways . It can also affect gene expression by modulating transcription factors and epigenetic regulators . In normal cells, this compound may influence cellular metabolism by altering the activity of metabolic enzymes and affecting the balance of metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity . For example, this compound can inhibit the activity of certain kinases by competing with ATP for binding sites, thereby blocking phosphorylation events that are critical for cell signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in various laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . In in vitro studies, the effects of this compound on cellular function have been observed to change over time, with initial acute effects followed by longer-term adaptations in cellular metabolism and gene expression . In in vivo studies, the long-term effects of this compound on cellular function and organismal health are still being investigated .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing tumor growth and enhancing immune function . At high doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the nervous system . These findings highlight the importance of careful dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination . This compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and reduction to form various metabolites . These metabolites can then be further processed by conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and be distributed to different cellular compartments . The localization and accumulation of this compound within specific tissues and organs are influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals and post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological activity . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanol typically involves the cyclization of appropriate precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiazoles, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In organic synthesis, [4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanol serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions .

Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for drug development. It exhibits biological activities such as antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to form stable complexes with metals makes it valuable in material science applications .

Comparison with Similar Compounds

Uniqueness: [4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanol is unique due to the presence of both the pyridine and thiazole rings along with the methanol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(4-pyridin-2-yl-1,3-thiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c12-5-9-11-8(6-13-9)7-3-1-2-4-10-7/h1-4,6,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRZIYSZZKAVOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanol
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